3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea

Physicochemical Property logP Ligand Efficiency

Prioritize this thiophen-2-ylmethyl-substituted pyrazolyl-urea for your kinase inhibitor SAR matrix to preserve target engagement and selectivity profiles established with this specific chemotype. Unlike common phenyl, benzyl, or alkyl analogs, its unique sulfur heteroatom provides a chalcogen bond donor, predicted to contribute 0.5–1.5 kcal/mol to ΔG_bind, and offers a distinct logP profile (~3.1), preventing the excessive accumulation risks of more lipophilic comparators. This compound is the essential thiophene benchmark for validating docking scoring functions parameterizing sulfur-mediated interactions.

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 2309733-22-8
Cat. No. B2487637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
CAS2309733-22-8
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=CS3)C4CC4
InChIInChI=1S/C17H22N4OS/c22-17(19-11-14-2-1-9-23-14)18-7-8-21-16(13-5-6-13)10-15(20-21)12-3-4-12/h1-2,9-10,12-13H,3-8,11H2,(H2,18,19,22)
InChIKeyHKLWVSWFFWETEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea (CAS 2309733-22-8): Baseline Profile for Scientific Procurement


3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a synthetic small-molecule pyrazolyl-urea derivative (C₁₇H₂₂N₄OS, MW 330.45) that embeds a 3,5-dicyclopropylpyrazole core linked via an ethylene spacer to a urea function that terminates in a thiophen-2-ylmethyl group . The pyrazolyl-urea scaffold is recognized as a privileged chemotype in kinase inhibitor discovery, with numerous analogs demonstrating nanomolar to low-micromolar potency against p38α MAPK, TrkA, and Src kinases [1]. This compound’s unique combination of cyclopropyl steric shielding and a thiophene-containing urea tail distinguishes it from the more common phenyl-, benzyl-, or alkyl-terminated pyrazolyl-ureas in the Bayer patent estate and published medicinal chemistry campaigns [2].

Why Generic Pyrazolyl-Urea Substitution Fails: The Differentiation Case for the Thiophen-2-ylmethyl Analog (2309733-22-8)


Pyrazolyl-ureas are a notoriously SAR-sensitive scaffold where seemingly conservative modifications to the urea N′-substituent can alter kinase selectivity profiles by >100-fold or completely abolish cellular activity [1]. The thiophen-2-ylmethyl group in the target compound introduces a sulfur heteroatom capable of engaging in chalcogen bonding, altering pKa-dependent tautomeric equilibria, and modulating logP relative to comparators bearing benzyl, 4-chlorobenzyl, p-tolyl, allyl, or benzhydryl groups [2]. Simply procuring a different N′-substituted pyrazolyl-urea with the same 3,5-dicyclopropylpyrazole core—such as the p-tolyl analog (CAS 2310098-67-8), the 4-chlorobenzyl analog (CAS 1797307-57-3), or the allyl analog (CAS 2320145-43-3)—risks invalidating target engagement, altering binding kinetics, and compromising selectivity windows established with the thiophen-2-ylmethyl-bearing compound [3]. The quantitative evidence below demonstrates that these differences are not merely theoretical.

Quantitative Differentiation Evidence: 3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage of the Thiophen-2-ylmethyl Group Over Benzyl and 4-Chlorobenzyl Analogs

Calculated logP (clogP) values for the target compound and its closest aryl-substituted comparators reveal that the thiophen-2-ylmethyl urea has a clogP approximately 0.3–0.5 log units lower than the benzyl analog and 0.6–0.9 log units lower than the 4-chlorobenzyl analog (CAS 1797307-57-3) while maintaining similar topological polar surface area (tPSA), predicting superior ligand efficiency for targets where excessive lipophilicity penalizes selectivity [1]. In pyrazolyl-urea p38α inhibitors, excessive lipophilicity has been quantitatively linked to promiscuous off-target binding and CYP450 inhibition [2].

Physicochemical Property logP Ligand Efficiency Drug-likeness

Heteroatom-Mediated H-Bond Acceptor Capacity: Thiophene Sulfur as a Chalcogen Bond Donor vs. Absent in Benzyl/p-Tolyl Comparators

The thiophene sulfur in the target compound provides an electron-deficient σ-hole that can act as a chalcogen bond donor, a non-covalent interaction increasingly exploited in kinase inhibitor design to achieve selectivity that carbon-only aryl groups cannot replicate [1]. The benzyl, p-tolyl (CAS 2310098-67-8), and allyl (CAS 2320145-43-3) analogs lack this heteroatom entirely, while the 4-chlorobenzyl analog (CAS 1797307-57-3) offers a halogen-bond donor with different geometry and strength. In the p38α DFG-out binding pocket, sulfur-aromatic interactions with Phe169 have been structurally validated for thiophene-containing inhibitors, contributing 0.5–1.5 kcal/mol to binding free energy [2].

Chalcogen Bond Sulfur Interaction Target Engagement Non-covalent Interactions

p38α MAPK Inhibitory Potency Range Inferred from Pyrazolyl-Urea Scaffold Class SAR

The pyrazolyl-urea scaffold class, to which the target compound belongs, has produced potent p38α MAP kinase inhibitors with IC₅₀ values from 13 nM to 0.069 µM depending on the substitution pattern [1][2]. The 3,5-dicyclopropyl substitution on the pyrazole ring is expected to confer steric complementarity to the hydrophobic pocket adjacent to the DFG motif, while the thiophen-2-ylmethyl urea terminus may engage in additional polar interactions absent in the p-tolyl (CAS 2310098-67-8) and benzhydryl analogs (CAS not assigned) [3]. Although direct IC₅₀ data for CAS 2309733-22-8 have not been published, the matched molecular pair analysis of published pyrazolyl-ureas indicates that thiophene-containing urea termini consistently outperform phenyl-terminated analogs by 2- to 5-fold in p38α enzymatic assays [3].

Kinase Inhibition p38α MAPK IC50 Anti-inflammatory

Metabolic Stability Predicted from Thiophene Metabolic Soft-Spot vs. 4-Chlorobenzyl Blocked Metabolism

The thiophene ring in the target compound is susceptible to cytochrome P450-mediated S-oxidation and subsequent ring-opening, creating a defined metabolic soft-spot that can be advantageous when rapid clearance is desirable (e.g., local-acting or acute-treatment indications) [1]. In contrast, the 4-chlorobenzyl analog (CAS 1797307-57-3) is expected to exhibit slower oxidative metabolism due to the electron-withdrawing chlorine and the stability of the chlorobenzyl group, potentially leading to longer half-life but increased bioaccumulation risk [2]. The allyl analog (CAS 2320145-43-3) presents a different metabolic liability via epoxidation of the terminal alkene [2].

Microsomal Stability CYP450 Metabolism Half-life Lead Optimization

Combinatorial Synthetic Tractability: Thiophen-2-ylmethyl Isocyanate Coupling Yield Advantage

The final urea formation step in the synthesis of pyrazolyl-ureas proceeds via reaction of the pyrazole-ethylamine intermediate with an isocyanate. Thiophen-2-ylmethyl isocyanate is commercially available and reacts with primary amines under mild conditions (room temperature, DCM, 2–4 h) to produce ureas in high yield (typically >85%) [1]. In contrast, benzhydryl isocyanate (required for the benzhydryl analog) is sterically hindered, requiring prolonged reaction times (12–24 h) and higher temperatures (40–60°C), often resulting in yields of 50–70% [2]. This difference directly affects the cost and feasibility of producing multi-gram quantities for extended in vivo studies.

Synthetic Chemistry Isocyanate Coupling Yield Library Synthesis

Recommended Research and Industrial Application Scenarios for 3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea


Kinase Selectivity Profiling Panels Requiring a Thiophene-Containing Pyrazolyl-Urea Probe

When screening against a broad panel of 50–100 kinases (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan), the thiophen-2-ylmethyl group provides a unique chalcogen bond donor that may confer selectivity signatures distinct from phenyl-, benzyl-, or alkyl-terminated pyrazolyl-ureas [1]. This compound should be prioritized over the p-tolyl (CAS 2310098-67-8) or allyl (CAS 2320145-43-3) analogs when the screening objective is to identify kinase targets that contain a thiophene-complementary binding pocket with a Lewis-basic acceptor residue positioned near the solvent-exposed region of the ATP site [2].

In Vitro Anti-Angiogenesis Assays Where Moderate Metabolic Clearance Is Experimentally Tolerable

Pyrazolyl-ureas including GeGe-3 have demonstrated anti-angiogenic activity in HUVEC tube-formation assays and zebrafish models at low micromolar concentrations [3]. The target compound's predicted clogP of ~3.1 and moderate metabolic clearance profile (estimated t₁/₂ = 30–90 min) make it suitable for acute endothelial cell assays where compound exposure over 4–24 hours is sufficient to observe phenotypic effects, without the excessive accumulation or toxicity risks associated with the more lipophilic 4-chlorobenzyl analog (CAS 1797307-57-3) [3].

Structure-Activity Relationship (SAR) Expansion Libraries Focused on N′-Heteroaryl Urea Diversity

Medicinal chemistry campaigns targeting p38α MAPK, TrkA, or Src kinases often evaluate iterative N′-substitution libraries. This compound serves as the thiophene-containing benchmark against which furan, thiazole, pyridine, and other heteroaryl urea variants are compared [4]. Its unique combination of sulfur-mediated interaction potential and moderate lipophilicity fills a gap between the polar heteroaryl ureas (e.g., pyridinyl) and the hydrophobic aryl ureas (e.g., benzhydryl), making it an essential member of any comprehensive pyrazolyl-urea SAR matrix [4].

Computational Chemistry Validation of Chalcogen Bond Scoring Functions

The thiophene sulfur σ-hole in this compound provides an experimental test case for validating quantum mechanics-based scoring functions (e.g., SAPT, DF-DFT) that parameterize chalcogen bonding contributions to ligand–protein binding free energy [5]. Researchers developing or benchmarking docking scoring functions can use this compound in conjunction with its non-sulfur-containing comparators (benzyl, p-tolyl analogs) to isolate the thermodynamic contribution of the sulfur interaction, which is predicted to contribute 0.5–1.5 kcal/mol to ΔG_bind based on analogous systems [5].

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